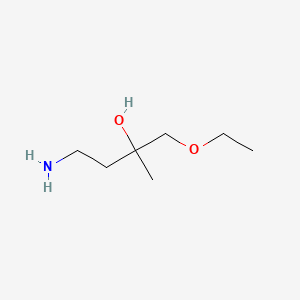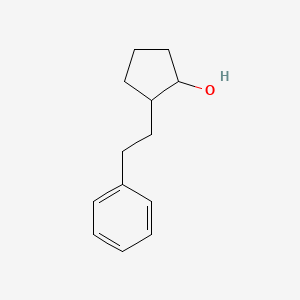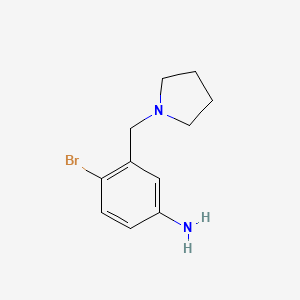
2-(1H-1,3-Benzodiazol-2-ylsulfanyl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-1,3-Benzodiazol-2-ylsulfanyl)propanal is an organic compound with the molecular formula C10H10N2OS and a molecular weight of 206.26 g/mol . It is characterized by the presence of a benzodiazole ring attached to a propanal group via a sulfanyl linkage. This compound is primarily used in research settings and has various applications in chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)propanal typically involves the reaction of 2-mercaptobenzimidazole with an appropriate aldehyde under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfanyl linkage.
Industrial Production Methods
The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-1,3-Benzodiazol-2-ylsulfanyl)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzodiazole derivatives.
Applications De Recherche Scientifique
2-(1H-1,3-Benzodiazol-2-ylsulfanyl)propanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)propanal involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)aniline
- Methyl 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)propanoate
- Ethyl 2-(1H-Benzimidazol-2-ylsulfanyl)acetate
- 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethan-1-one
Uniqueness
2-(1H-1,3-Benzodiazol-2-ylsulfanyl)propanal is unique due to its specific structural features, including the presence of both a benzodiazole ring and a propanal group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C10H10N2OS |
|---|---|
Poids moléculaire |
206.27 g/mol |
Nom IUPAC |
2-(1H-benzimidazol-2-ylsulfanyl)propanal |
InChI |
InChI=1S/C10H10N2OS/c1-7(6-13)14-10-11-8-4-2-3-5-9(8)12-10/h2-7H,1H3,(H,11,12) |
Clé InChI |
BOPJVCJZVXRTLR-UHFFFAOYSA-N |
SMILES canonique |
CC(C=O)SC1=NC2=CC=CC=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid](/img/structure/B13190576.png)



![4-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B13190594.png)





![Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate](/img/structure/B13190643.png)

